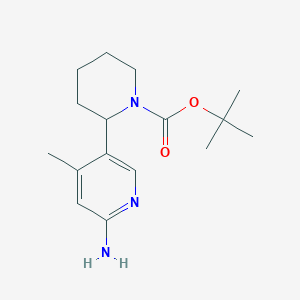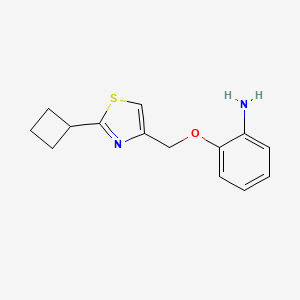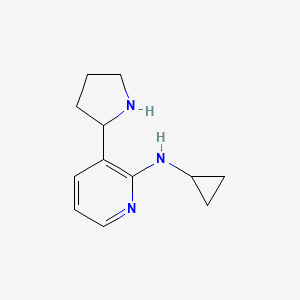
3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethylphenyl group and an iodine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The iodination step can be carried out using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2,5-Dimethylphenyl)-4-azido-1H-pyrazole, while a Suzuki coupling reaction with phenylboronic acid would produce 3-(2,5-Dimethylphenyl)-4-phenyl-1H-pyrazole .
Scientific Research Applications
3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenyl)-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1H-pyrazole: Lacks the 2,5-dimethylphenyl group, which can affect its chemical properties and applications.
3-Phenyl-4-iodo-1H-pyrazole: Contains a phenyl group instead of a 2,5-dimethylphenyl group, leading to variations in its chemical behavior.
Uniqueness
The uniqueness of 3-(2,5-Dimethylphenyl)-4-iodo-1H-pyrazole lies in the combination of the 2,5-dimethylphenyl group and the iodine atom on the pyrazole ring. This specific structure imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H11IN2 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C11H11IN2/c1-7-3-4-8(2)9(5-7)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14) |
InChI Key |
YMLTYXJJOHGBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


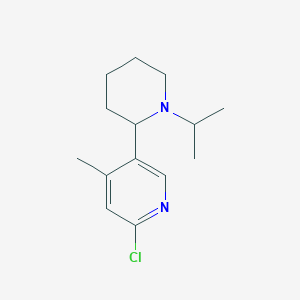
![Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11802469.png)
![Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate](/img/structure/B11802483.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)

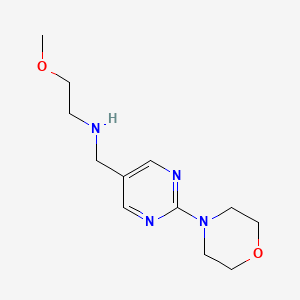
![trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride](/img/structure/B11802511.png)
